4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole
Overview
Description
4-Iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of an iodine atom at the 4-position, a methoxymethyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring. It is a solid powder that is soluble in organic solvents like ethanol and is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the iodination of a pre-formed pyrazole ring. This can be done using N-iodosuccinimide (NIS) as the iodinating agent under mild conditions . The reaction typically proceeds with high regioselectivity, ensuring the iodine atom is introduced at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the methoxymethyl group.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 4-azido-3-(methoxymethyl)-1-methyl-1H-pyrazole can be formed.
Oxidation Products: Oxidation can yield compounds with altered functional groups, such as aldehydes or carboxylic acids.
Scientific Research Applications
4-Iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism by which 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole exerts its effects depends on its interaction with molecular targets. For instance, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of signaling pathways in cells .
Comparison with Similar Compounds
4-Iodo-3-(methoxymethyl)-1-propyl-1H-pyrazole: Similar in structure but with a propyl group instead of a methyl group at the 1-position.
4-Iodopyrazole: Lacks the methoxymethyl and methyl groups, making it a simpler analog.
Uniqueness: 4-Iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the methoxymethyl group can influence its solubility and reactivity, while the iodine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-iodo-3-(methoxymethyl)-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2O/c1-9-3-5(7)6(8-9)4-10-2/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAMQBSSWNNFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243318 | |
Record name | 1H-Pyrazole, 4-iodo-3-(methoxymethyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601243318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855951-13-1 | |
Record name | 1H-Pyrazole, 4-iodo-3-(methoxymethyl)-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1855951-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 4-iodo-3-(methoxymethyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601243318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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